molecular formula C9H5BrFNO2 B1409649 Methyl 5-bromo-4-cyano-2-fluorobenzoate CAS No. 1805188-16-2

Methyl 5-bromo-4-cyano-2-fluorobenzoate

Cat. No. B1409649
CAS RN: 1805188-16-2
M. Wt: 258.04 g/mol
InChI Key: RQVSBHIODMQDEI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-fluorobenzoate (MBCF) is a synthetic organic compound with a variety of useful applications in scientific research. MBCF has a wide range of uses in laboratory experiments due to its unique chemical and physical properties. Its unique structure is composed of a bromo-cyano-fluorobenzoate moiety, making it a valuable tool for scientists in various disciplines. This article will discuss the synthesis method of MBCF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-fluorobenzoate has a variety of applications in scientific research, including as a reagent for the synthesis of biologically active compounds, as a catalyst in organic synthesis, and as a fluorescent probe for the detection of biological molecules. Methyl 5-bromo-4-cyano-2-fluorobenzoate is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Mechanism of Action

Methyl 5-bromo-4-cyano-2-fluorobenzoate is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to interact with various molecules in a variety of ways. For example, Methyl 5-bromo-4-cyano-2-fluorobenzoate can act as a Lewis acid, allowing it to catalyze a variety of organic reactions. Additionally, Methyl 5-bromo-4-cyano-2-fluorobenzoate can act as a nucleophile, allowing it to react with electrophiles such as alkenes and alkynes.
Biochemical and Physiological Effects
Methyl 5-bromo-4-cyano-2-fluorobenzoate is a synthetic compound and is not known to have any biochemical or physiological effects. However, it is important to note that Methyl 5-bromo-4-cyano-2-fluorobenzoate is a relatively new compound and its effects on biological systems are not yet fully understood.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-4-cyano-2-fluorobenzoate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, Methyl 5-bromo-4-cyano-2-fluorobenzoate has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. However, Methyl 5-bromo-4-cyano-2-fluorobenzoate is a relatively new compound and its effects on biological systems are not yet fully understood.

Future Directions

Methyl 5-bromo-4-cyano-2-fluorobenzoate has a wide range of potential future applications in scientific research. It could be used in the development of new materials, in the synthesis of pharmaceuticals and agrochemicals, and in the synthesis of biologically active compounds. Additionally, Methyl 5-bromo-4-cyano-2-fluorobenzoate could be used as a fluorescent probe for the detection of biological molecules, and as a catalyst in organic synthesis. Finally, further research is needed to better understand the effects of Methyl 5-bromo-4-cyano-2-fluorobenzoate on biological systems.

properties

IUPAC Name

methyl 5-bromo-4-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSBHIODMQDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-cyano-2-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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